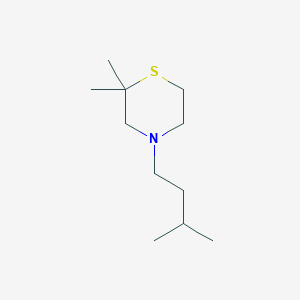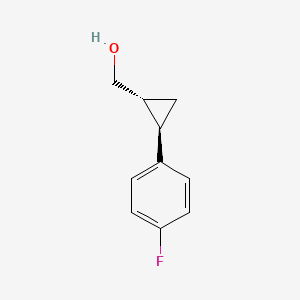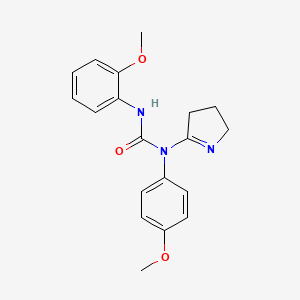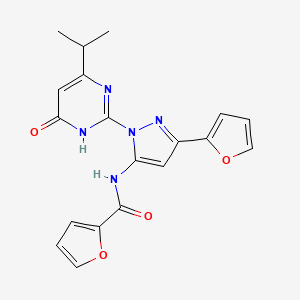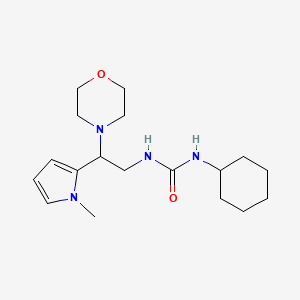
1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is a urea derivative with a morpholine and pyrrole group attached to the cyclohexyl ring. The purpose of
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is not fully understood. However, it has been shown to inhibit the activity of certain kinases, which are enzymes that are involved in the regulation of cell growth and division. It has also been shown to inhibit the production of inflammatory cytokines, which are proteins that are involved in the immune response.
Biochemical and Physiological Effects:
1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. It has also been shown to inhibit the activity of certain kinases, which are enzymes that are involved in the regulation of cell growth and division. In addition, it has been shown to inhibit the production of inflammatory cytokines, which are proteins that are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea in lab experiments is its potential as a kinase inhibitor in cancer research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to determine its potential use in other areas of research.
Orientations Futures
There are several future directions for research on 1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea. One direction is to further study its potential as a kinase inhibitor in cancer research. Another direction is to study its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential use in other areas of research.
Méthodes De Synthèse
The synthesis of 1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea involves several steps. The first step involves the reaction of cyclohexyl isocyanate with morpholine to form N-cyclohexylmorpholine-2-isocyanate. The second step involves the reaction of N-cyclohexylmorpholine-2-isocyanate with 1-methyl-1H-pyrrole-2-carboxylic acid to form 1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea.
Applications De Recherche Scientifique
1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. It has also been studied for its potential use as a kinase inhibitor in cancer research.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-21-9-5-8-16(21)17(22-10-12-24-13-11-22)14-19-18(23)20-15-6-3-2-4-7-15/h5,8-9,15,17H,2-4,6-7,10-14H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQYKJNLWIVIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2CCCCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

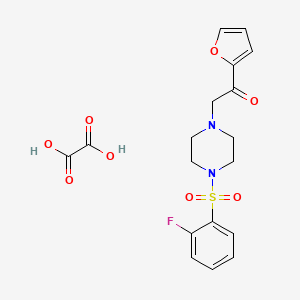
![5-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2896146.png)
![3-(2-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2896149.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2896150.png)
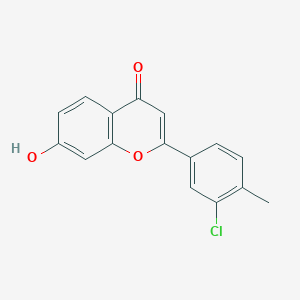
![N-(4-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2896153.png)
![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2896154.png)
![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2896155.png)
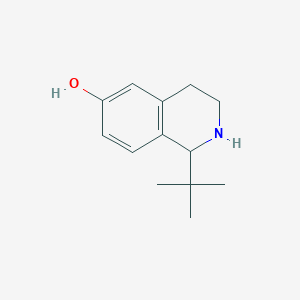
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2896158.png)
